B-I09 -

B-I09

Catalog Number: EVT-261849
CAS Number:
Molecular Formula: C16H17NO5
Molecular Weight: 303.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

B-I09 is a potent and selective inhibitor of the enzyme inositol-requiring enzyme-1α (IRE-1) RNase activity. [, , ] It is a tricyclic chromenone-based inhibitor that functions as a prodrug. [, ] B-I09 specifically targets the IRE-1/XBP-1 pathway within the endoplasmic reticulum (ER) stress response. [, , ] This pathway plays a critical role in the survival and proliferation of various cancers, including B-cell leukemia, lymphoma, and multiple myeloma. [, , ]

Future Directions
  • Investigating IRE-1 Phosphorylation: Further research into the role of specific serine phosphorylation of IRE-1 in regulating RIDD and its implications for B-I09 activity. []

D-F07

Compound Description: D-F07 is a tricyclic chromenone-based inhibitor, similar to B-I09, that targets the IRE-1/XBP-1s pathway. Like B-I09, D-F07 is a prodrug containing an aldehyde-masking group. This design allows for strong fluorescence emission, enabling tracking within cells. []

Relevance: D-F07 is structurally related to B-I09 and exhibits a similar mechanism of action, potently suppressing XBP-1s expression in multiple myeloma cells. Both compounds have shown synergistic cytotoxic effects against multiple myeloma, chronic lymphocytic leukemia, and mantle cell lymphoma when combined with PI3K/AKT pathway inhibitors. [] Research suggests that modifications to the salicylaldehyde hydroxy group can fine-tune the stability of the 1,3-dioxane prodrug, potentially leading to stimuli-responsive activities and improved tumor targeting. []

PC-D-F07

Compound Description: PC-D-F07 is a photocaged derivative of D-F07. It incorporates a photolabile structural cage on the hydroxy group of D-F07, enhancing the stability of the 1,3-dioxane acetal protecting group. This modification allows for specific stimulus-mediated control over the inhibitory activity of the compound. []

Relevance: PC-D-F07 is structurally related to both B-I09 and D-F07, belonging to the same class of tricyclic chromenone-based IRE-1 inhibitors. The photocaging strategy employed in PC-D-F07 demonstrates the potential for developing stimuli-responsive prodrugs based on the core structure of B-I09 and D-F07. [] Upon photoactivation, PC-D-F07 releases D-F07, subsequently inhibiting IRE-1 RNase activity. []

BC-B-I09

Compound Description: BC-B-I09 is a derivative of B-I09 modified to incorporate a reactive oxygen species (ROS)-sensitive boronate cage group. This modification aims to achieve stimuli-responsive activity and enhance tumor-targeting efficiency, capitalizing on the elevated ROS levels in cancerous B cells compared to normal B cells. []

Relevance: BC-B-I09 is structurally related to B-I09 and shares its target, the IRE-1/XBP-1s pathway. The addition of the ROS-sensitive boronate cage demonstrates a strategy for improving the specificity and efficacy of B-I09 by leveraging the unique characteristics of the tumor microenvironment. []

BC-D-F07

Compound Description: BC-D-F07 is a derivative of D-F07 modified with a reactive oxygen species (ROS)-sensitive boronate cage group, similar to BC-B-I09. This design aims to achieve stimuli-responsive activity and improved tumor targeting by exploiting the higher ROS levels in cancerous B cells compared to normal B cells. []

Relevance: BC-D-F07 is structurally related to both B-I09 and D-F07, and utilizes the same ROS-sensitive boronate cage strategy for potential improvements in tumor targeting and therapeutic index. [] Studies indicate a potential synergistic effect when combining these boronate caged compounds with Auranofin, a thioredoxin reductase inhibitor, leading to enhanced cancer cell death. []

TC-D-F07

Compound Description: TC-D-F07 is another prodrug derivative of D-F07. It incorporates a thiol-reactive dinitrobenzenesulfonyl (Dns) cage onto the hydroxy group of D-F07, aiming to achieve stimuli-mediated control of its inhibitory activity. This modification allows TC-D-F07 to be activated by intracellular thiols, which are typically elevated in cancerous B cells. []

Overview

B I09 is a chemical compound specifically designed as an inhibitor of the inositol-requiring enzyme 1 (IRE-1), which plays a critical role in the unfolded protein response (UPR). This compound has been investigated for its potential therapeutic applications, particularly in treating diseases linked to proteostasis, such as various forms of leukemia and chronic graft-versus-host disease. B I09 operates by targeting the ribonuclease activity of IRE-1, leading to a reduction in the expression of X-box binding protein 1 (XBP-1) splicing variants, which are often implicated in cancer cell survival and proliferation .

Source and Classification

B I09 is classified as a small molecule inhibitor with the chemical name 7-(1,3-Dioxan-2-yl)-1,2,3,4-tetrahydro-8-hydroxy. It is recognized for its ability to penetrate cells and inhibit the IRE-1/XBP-1 signaling pathway effectively. The compound is cataloged under CAS number 1607803-67-7 and is available through various suppliers specializing in biochemical research products .

Synthesis Analysis

Methods and Technical Details

The synthesis of B I09 involves multiple steps that focus on optimizing its stability and activity as a prodrug. The development process includes:

  1. Chemical Synthesis: The synthesis employs techniques to modify the compound's structure to enhance its pharmacological properties.
  2. Prodrug Design: B I09 is designed as a prodrug to ensure stability until it reaches its target site within the cell, where it can be activated to exert its inhibitory effects on IRE-1.
  3. Optimization: Researchers have created various analogues of B I09 to fine-tune its pharmacokinetic properties and improve efficacy while minimizing systemic toxicity .
Molecular Structure Analysis

Structure and Data

The molecular structure of B I09 features a tetrahydro-pyran ring connected to a hydroxyl group and a dioxane moiety. This configuration contributes to its ability to interact selectively with the active site of IRE-1.

Key structural data includes:

  • Molecular Weight: Approximately 250.3 g/mol.
  • IC50 Value: The compound exhibits an IC50 value of 1.23 µM, indicating its potency in inhibiting the target enzyme .
Chemical Reactions Analysis

Reactions and Technical Details

B I09 primarily functions through its interaction with the ribonuclease domain of IRE-1, leading to the inhibition of XBP-1 splicing. This process can be summarized as follows:

  1. Binding: B I09 binds to the active site of IRE-1, preventing substrate access.
  2. Inhibition: The inhibition results in decreased levels of spliced XBP-1, which is crucial for promoting cell survival under stress conditions.
  3. Cellular Impact: In preclinical studies, treatment with B I09 has been shown to phenocopy genetic deletion of XBP-1s in various cancer models, effectively reducing tumor growth without significant toxicity .
Mechanism of Action

Process and Data

The mechanism by which B I09 exerts its effects involves several key steps:

  1. Targeting IRE-1: By inhibiting the ribonuclease activity of IRE-1, B I09 disrupts the UPR signaling pathway.
  2. Downregulation of XBP-1s: This leads to reduced expression of XBP-1s, which are known to promote survival signals in leukemic cells.
  3. Therapeutic Outcomes: In mouse models, B I09 has demonstrated significant therapeutic potential by inducing leukemic regression without causing systemic toxicity .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

B I09 possesses several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) but unstable in aqueous solutions; freshly prepared solutions are recommended for use.
  • Stability: The compound's stability is influenced by its formulation; thus, careful handling is required during storage and preparation .
Applications

Scientific Uses

B I09 has significant applications in scientific research, particularly in:

  • Cancer Research: As an inhibitor of the IRE-1/XBP-1 pathway, B I09 is used to study mechanisms of leukemic cell survival and apoptosis.
  • Therapeutic Development: Its potential as a therapeutic agent against diseases associated with protein misfolding and stress responses makes it a candidate for further clinical development .
  • Preclinical Studies: The compound has been instrumental in validating the role of the UPR in various pathological conditions through animal model studies .

Properties

Product Name

B I09

IUPAC Name

7-(1,3-dioxan-2-yl)-8-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one

Molecular Formula

C16H17NO5

Molecular Weight

303.31 g/mol

InChI

InChI=1S/C16H17NO5/c18-12-3-2-10-9-4-5-17-8-11(9)15(19)22-14(10)13(12)16-20-6-1-7-21-16/h2-3,16-18H,1,4-8H2

InChI Key

UYYMWNUDIOPESF-UHFFFAOYSA-N

SMILES

C1COC(OC1)C2=C(C=CC3=C2OC(=O)C4=C3CCNC4)O

Solubility

Soluble in DMSO

Synonyms

B-I09

Canonical SMILES

C1COC(OC1)C2=C(C=CC3=C2OC(=O)C4=C3CCNC4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.